Glycerophosphoric acid

Übersicht

Beschreibung

It is a crucial component in the biosynthesis of ether lipids, which are particularly common in archaea . This compound plays a significant role in various biochemical pathways and is essential for the structural integrity of cell membranes in certain organisms.

Wirkmechanismus

Target of Action

Glycerophosphoric acid, also known as β-glycerophosphate, is a versatile compound with applications across various research domains, including cell biology, biochemical research, and metabolomics . It is recognized as an endogenous metabolite and a serine-threonine phosphatase inhibitor .

Mode of Action

This compound acts as a donor of inorganic phosphate . It is hydrolyzed to form inorganic phosphate . The extent of this reaction is dependent on serum alkaline phosphatase activity . Glycerophosphate binds to diverse signaling proteins, assisting them in targeting other proteins and can act as a regulator of membrane trafficking .

Biochemical Pathways

This compound is an important substrate for the synthesis of diacylglycerols, triacylglycerols, and glycerophospholipids .

Vorbereitungsmethoden

Glyceryl 1-phosphate is synthesized by reducing dihydroxyacetone phosphate, a glycolysis intermediate, with the enzyme sn-glycerol-1-phosphate dehydrogenase . This reaction can also occur through the gluconeogenesis pathway from amino acids and citric acid cycle intermediates . Industrially, glyceryl 1-phosphate can be produced enzymatically using inorganic pyrophosphate and glycerol, catalyzed by glycerol phosphotransferase .

Analyse Chemischer Reaktionen

Glyceryl 1-Phosphat unterliegt verschiedenen Arten von chemischen Reaktionen:

Oxidation: Es kann zu Dihydroxyacetonphosphat oxidiert werden.

Reduktion: Es kann zu Glycerin reduziert werden.

Substitution: Die Phosphatgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind NAD(P)H für die Reduktion und verschiedene Oxidationsmittel für die Oxidation. Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören Dihydroxyacetonphosphat und Glycerin.

Wissenschaftliche Forschungsanwendungen

Glyceryl 1-Phosphat hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Ausgangsmaterial für die Synthese von Etherlipiden verwendet.

Biologie: Es spielt eine Rolle bei der Biosynthese von Zellmembranen in Archaea.

Medizin: Es wird auf seine potenzielle Rolle in Stoffwechselwegen und Krankheitsmechanismen untersucht.

Industrie: Es wird bei der Herstellung verschiedener biochemischer Produkte eingesetzt

5. Wirkmechanismus

Glyceryl 1-Phosphat entfaltet seine Wirkungen durch die Teilnahme an der Biosynthese von Etherlipiden. Es wird zunächst an seiner sn-3-Position durch das Enzym Phosphoglycerol-Geranylgeranyltransferase geranylgeranyliert, gefolgt von der Addition einer zweiten Geranylgeranyl-Gruppe an der sn-2-Position, wodurch ungesättigte Archaetidinsäure gebildet wird . Dieser Prozess ist entscheidend für die Bildung stabiler Zellmembranen in Archaea.

Vergleich Mit ähnlichen Verbindungen

Glyceryl 1-Phosphat ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner spezifischen Rolle in Archaea einzigartig. Zu den ähnlichen Verbindungen gehören:

Glyceryl 2-Phosphat: Ein weiterer Phosphorsäureester von Glycerin, jedoch mit der Phosphatgruppe an einer anderen Position.

Glyceryl 3-Phosphat: Von Bakterien und Eukaryoten zur Produktion ihrer Zellmembranen verwendet. Die Einzigartigkeit von Glyceryl 1-Phosphat liegt in seiner spezifischen Chiralität und seiner Rolle bei der Lipidteilung zwischen Archaea und anderen Organismen.

Biologische Aktivität

Glycerophosphoric acid, also known as glycerophosphate, is a compound that plays significant roles in various biological processes. This article explores its biological activity, including its metabolic functions, effects on cellular processes, and implications in health and disease.

Chemical Structure and Properties

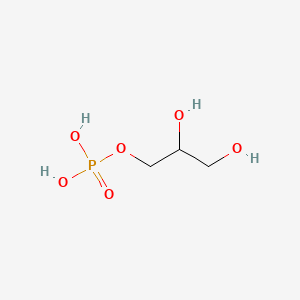

This compound is a glycerol molecule esterified with phosphoric acid. It exists in two forms: α-glycerophosphate and β-glycerophosphate , each exhibiting distinct biological activities. The chemical structure can be represented as follows:

- α-Glycerophosphate :

- β-Glycerophosphate :

Both forms are important in cellular metabolism, particularly in lipid metabolism and energy production.

Metabolic Role

This compound is a crucial intermediate in various metabolic pathways:

- Triglyceride Synthesis : Glycerophosphate serves as a backbone for triglyceride synthesis, which is vital for energy storage in adipose tissues. Research indicates that glyceroneogenesis, the process of synthesizing glycerol from non-carbohydrate precursors, predominantly utilizes glycerophosphate as a substrate. In rat studies, it was found that approximately 90% of triglyceride glycerol synthesis in adipose tissue occurs through this pathway, especially during fasting and high sucrose feeding conditions .

- Brain Metabolism : α-Glycerophosphate has been shown to influence brain metabolism significantly. It acts as a substrate for the synthesis of phospholipids and plays a role in neuronal signaling. Studies suggest that it may enhance cognitive functions by supporting the integrity of neuronal membranes .

1. Calcification Process

Research has demonstrated that β-glycerophosphate accelerates calcification in vascular smooth muscle cells (VSMCs). In vitro studies indicate that it induces mineralization similar to osteoblasts, suggesting its role in vascular calcification associated with atherosclerosis. The mechanism involves alkaline phosphatase (ALP), which is essential for the calcification process .

2. Liver Function

This compound has been linked to liver health. While it is derived from lecithin and involved in fat metabolism, studies indicate that its supplementation does not prevent fat deposition in the liver under certain conditions . This suggests a complex role where it may assist in metabolic processes but not necessarily mitigate fatty liver disease.

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

2,3-dihydroxypropyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P/c4-1-3(5)2-9-10(6,7)8/h3-5H,1-2H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUCVROLDVIAJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

126-95-4 (mono-calcium salt), 1555-56-2 (di-hydrochloride salt), 17603-42-8 (unspecified hydrochloride salt), 28917-82-0 (unspecified calcium salt), 927-20-8 (mono-magnesium salt) | |

| Record name | Alpha-glycerophosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023105 | |

| Record name | alpha-Glycerophosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Absolute acid: Clear syrupy liquid; [Merck Index] | |

| Record name | Glycerophosphoric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

57-03-4 | |

| Record name | DL-α-Glycerol phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alpha-glycerophosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerophosphoric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Propanetriol, 1-(dihydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Glycerophosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-hydroxy-1-propyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NTI6P3O4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.